3-Amino-2-methylbenzoic acid
Overview
Description
3-Amino-2-methylbenzoic acid is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.1626 . It is also known as 3-Amino-o-toluic Acid .
Molecular Structure Analysis
The IUPAC Standard InChI for 3-Amino-2-methylbenzoic acid is InChI=1S/C8H9NO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,9H2,1H3,(H,10,11) . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
3-Amino-2-methylbenzoic acid is a solid at 20 degrees Celsius . It has a melting point of 186.0 to 189.0 °C . The solubility in hot methanol is almost transparent .Scientific Research Applications
Thermodynamic Studies
- Scientific Field: Physical Chemistry
- Application Summary: “3-Amino-2-methylbenzoic acid” is used in thermodynamic studies to understand its phase change data .
- Methods of Application: The methods involve measuring the enthalpy of sublimation and fusion of the compound .
- Results: The enthalpy of sublimation was found to be 127.8 ± 2.6 kJ/mol and the enthalpy of fusion was 38.47 kJ/mol at 458.8 K .
Synthesis of Novel Benzamide Compounds
- Scientific Field: Organic Chemistry
- Application Summary: “3-Amino-2-methylbenzoic acid” is used in the synthesis of novel benzamide compounds .
- Methods of Application: The compound is used as a starting material in the synthesis of benzamides. The synthesis involves reaction with amine derivatives using TEA as base and THF as solvent .
- Results: The synthesized benzamides showed effective total antioxidant, free radical scavenging, and metal chelating activity. Some of them also exhibited antibacterial activity against different bacteria .
Asymmetric Synthesis
- Scientific Field: Synthetic Chemistry
- Application Summary: “3-Amino-2-methylbenzoic acid” is used as a Corey-Bakshi-Shibata oxazaborolidine catalyst for asymmetric reduction and asymmetric synthesis .
- Methods of Application: The compound is used in the asymmetric reduction of prochiral ketones .
- Results: The results of this application were not specified in the source .
Biochemical Reagent
- Scientific Field: Biochemistry
- Application Summary: “3-Amino-2-methylbenzoic acid” can be used as a biochemical reagent .
- Methods of Application: The specific methods of application in this field were not specified in the source .
- Results: The results of this application were not specified in the source .
Preparation of Benzoyl Urea Compounds
- Scientific Field: Organic Chemistry
- Application Summary: “3-Amino-2-methylbenzoic acid” is used in the preparation of benzoyl urea compounds containing anthranillic acid groups .
- Methods of Application: The compound is used as a starting material in the synthesis of benzoyl urea compounds .
- Results: The synthesized compounds showed insecticidal activity .
Biological Material or Organic Compound for Life Science Research
- Scientific Field: Life Science
- Application Summary: “3-Amino-2-methylbenzoic acid” can be used as a biological material or organic compound for life science related research .
- Methods of Application: The specific methods of application in this field were not specified in the source .
- Results: The results of this application were not specified in the source .
Safety And Hazards
3-Amino-2-methylbenzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
3-amino-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHMLZGICSEKIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-methylbenzoic acid | |
CAS RN |
52130-17-3 | |
Record name | 3-Amino-2-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52130-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 52130-17-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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